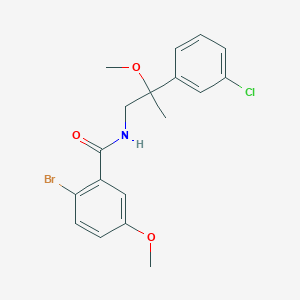
2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)-5-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to 2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)-5-methoxybenzamide involves various chemical reactions and modifications to achieve desired molecular structures. For instance, structural modifications and the synthesis of derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective ligand, have been explored to understand the influence of different substituents on molecular affinity and selectivity (Perrone et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure analysis of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide revealed two crystalline polymorphs, providing insight into the molecular conformation and hydrogen bonding patterns (Yasuoka et al., 1969).
Chemical Reactions and Properties
Chemical reactions involving similar compounds have been studied to understand their reactivity and interaction with other substances. For example, the synthesis and structures of six closely related arylamides, along with an isolated reaction intermediate, have been investigated, highlighting the importance of molecular conformations and hydrogen bonding in determining chemical properties (Sagar et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments. The analysis of two crystalline polymorphs of a closely related compound provided valuable information on the effects of molecular packing and hydrogen bonding on physical properties (Yasuoka et al., 1969).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other chemicals, are essential for predicting the behavior of these compounds in chemical reactions. Studies on derivatives and closely related compounds have shed light on how structural modifications impact chemical reactivity and molecular interactions (Perrone et al., 2000).
Applications De Recherche Scientifique
Environmental Presence and Human Exposure
Studies have shown that brominated and methoxylated compounds, particularly those used as flame retardants or in various industrial applications, are present in environmental samples and can accumulate in human tissues. For instance, Takigami et al. (2009) analyzed polyhalogenated compounds (PHCs) in indoor air and dust samples from Japanese homes, finding significant levels of brominated flame retardants (BFRs) and indicating potential human exposure through inhalation and dust ingestion (Takigami et al., 2009).
Health Implications
Exposure to brominated and methoxylated compounds has been linked to various health effects. For example, Wang et al. (2012) investigated the accumulation of hydroxylated and methoxylated polybrominated diphenyl ethers (PBDEs) in human plasma in Hong Kong, suggesting the importance of understanding the health implications of such exposures (Wang et al., 2012).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit luxr-type receptors in certain bacteria .
Mode of Action
It is suggested that it may interact with its targets, possibly leading to changes in their function
Biochemical Pathways
It is known that luxr-type receptors, which this compound may target, play a crucial role in quorum sensing, a type of bacterial communication . Disruption of these receptors could potentially affect these communication pathways.
Result of Action
Inhibition of luxr-type receptors could potentially disrupt bacterial communication, affecting their ability to form biofilms and coordinate certain behaviors .
Propriétés
IUPAC Name |
2-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClNO3/c1-18(24-3,12-5-4-6-13(20)9-12)11-21-17(22)15-10-14(23-2)7-8-16(15)19/h4-10H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLAHTAJHXYLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)OC)Br)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


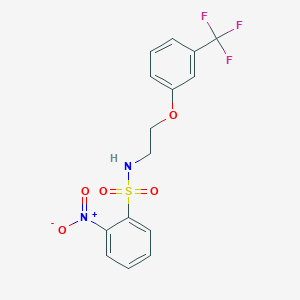

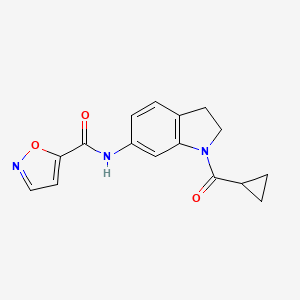
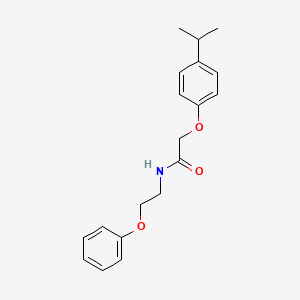
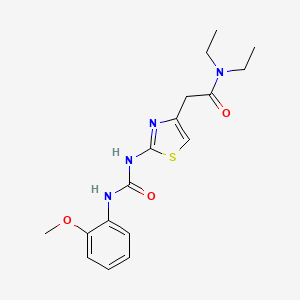
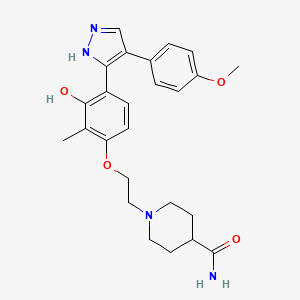

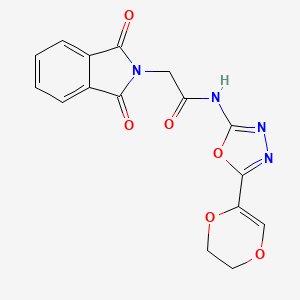
![2-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2497305.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2497307.png)

![N-(3-{[2-(2,5-difluorophenyl)-1-(4-methoxyphenyl)-4-oxoazetidin-3-yl]oxy}phenyl)cyclopropanecarboxamide](/img/structure/B2497311.png)